4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine

Description

Properties

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSSJOTYXKOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine is a pyridine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

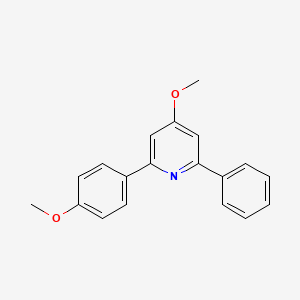

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups, which enhance its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity

Several studies have demonstrated the cytotoxic properties of this compound against various cancer cell lines. For instance, a study indicated that derivatives of pyridine compounds exhibited significant inhibition of cell survival in multiple cancer types, including breast (MDA-MB-231), lung (A549), and cervical (HeLa) cancers. The IC50 values for these compounds were notably low, suggesting potent anticancer activity:

| Compound | IC50 (μM) - MDA-MB-231 | IC50 (μM) - A549 | IC50 (μM) - HeLa |

|---|---|---|---|

| This compound | 0.0046 ± 0.0001 | 0.044 ± 0.002 | 0.0014 ± 0.0003 |

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer cell lines .

The mechanism underlying the cytotoxic effects of this compound is believed to involve the disruption of microtubule dynamics, similar to other known anticancer agents like combretastatin A4. The compound has been shown to bind competitively to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural modifications on the pyridine ring significantly influence the biological activity of derivatives. Research has indicated that:

- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity, which may improve cellular uptake.

- Aryl Substituents : Variations in aryl substituents can modulate the potency against specific cancer types.

- Nitrile Groups : Incorporating nitrile groups at specific positions has been shown to be essential for enhancing cytotoxic activity against tested cell lines .

Study on Dipeptidyl Peptidase IV (DPP-IV) Inhibition

In a related study focusing on pyridine derivatives, compounds structurally similar to this compound were evaluated for their DPP-IV inhibitory activity, which is crucial for regulating glucose metabolism in type 2 diabetes mellitus. The findings suggested that certain structural modifications could lead to improved DPP-IV inhibition, highlighting the potential for developing new therapeutic agents targeting this enzyme .

Antimicrobial Activity

Other investigations into related pyridine derivatives have revealed promising antimicrobial properties, suggesting that modifications similar to those observed in this compound could yield compounds with significant insecticidal and antimicrobial activities .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine has been studied for its potential therapeutic properties, particularly as an inhibitor in various biological pathways. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Study : A recent study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cells. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential in cancer treatment .

Neuropharmacology

Research has explored the role of this compound in modulating neurotransmitter systems, particularly serotonin receptors. It has been identified as a selective agonist for certain serotonin receptor subtypes, which may have implications for treating mood disorders.

Data Table: Serotonin Receptor Activity

| Compound | Receptor Type | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | 5-HT2A | 50 | Selective agonist |

| Analog 1 | 5-HT2A | 70 | Less selective |

| Analog 2 | 5-HT2C | 200 | Moderate activity |

Material Science

The compound's unique structure allows it to be used as a building block for synthesizing novel materials. Its properties can be exploited in developing organic semiconductors and sensors due to its electronic characteristics.

Case Study : Research into organic photovoltaic materials has utilized derivatives of this compound to enhance charge transport properties, leading to improved efficiency in solar cells .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxypyridine | Lacks additional phenyl groups | Limited activity |

| 6-Methylpyridine | Similar core but different substituents | Moderate activity |

| 4-Methoxy-N'-benzoylhydrazine | Contains hydrazine but lacks pyridine moiety | Antimicrobial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varied Substituents

2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

- Molecular Formula : C₂₂H₁₉N₂O

- Key Features: Replaces the methoxy group at position 4 with an ethoxy group and introduces a cyano (-CN) group at position 3.

- Biological Activity: Pyridine derivatives with cyano and ethoxy substituents exhibit antifungal and antiarrhythmic properties .

4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine

- Molecular Formula: C₂₁H₂₁NO₃

- Key Features: Contains a methoxy-methylphenoxy substituent at position 4 and a methyl group at position 4.

2-Fluoro-5-(4-fluorophenyl)pyridine

Terpyridine and Pyrimidine Analogues

4′-(4-Methoxyphenyl)-2,2′:6′,2″-terpyridine

- Molecular Formula : C₂₆H₂₀N₃O

- Key Features : A terpyridine scaffold with a 4-methoxyphenyl group at the 4′ position.

- Applications: Extended conjugation across three pyridine rings makes this compound suitable for coordination chemistry (e.g., metal-organic frameworks) and optoelectronics, unlike the mono-pyridine core of the target compound .

6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether

- Molecular Formula : C₂₅H₁₈F₃N₂O₂

- Key Features: Pyrimidine core with trifluoromethyl and methylphenoxy substituents.

- Reactivity : The pyrimidine ring’s reduced basicity (pKa ~1.3) compared to pyridine (pKa ~5.2) affects hydrogen-bonding interactions in biological systems .

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Molecular Formula : C₁₇H₁₇FN₂O₄S

- Key Features : Sulfonyl and ester groups enhance solubility and serve as handles for further derivatization.

- Biological Relevance : Pyrimidine derivatives with sulfonyl groups are explored as kinase inhibitors, highlighting divergent applications compared to pyridine-based compounds .

Data Tables: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing positive charges in intermediates, whereas fluorine and cyano groups withdraw electrons, favoring electrophilic attack .

- Biological Activity : Pyridine derivatives with polar substituents (e.g., -CN, -SO₂Me) show enhanced binding to enzymatic pockets, while methoxy groups improve blood-brain barrier penetration .

- Material Science: Extended π-systems in terpyridines enable applications in light-emitting diodes (LEDs), contrasting with the simpler mono-pyridine scaffold’s use in small-molecule therapeutics .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine typically follows a multi-step sequence:

Step 1: Preparation of Chalcone Intermediates

Chalcones serve as key intermediates. They are synthesized by the condensation of appropriate aromatic aldehydes and acetophenones or related ketones under basic conditions.- Example: Equimolar amounts of 4-methoxybenzaldehyde and acetophenone derivatives are mixed with potassium hydroxide (KOH) and ethanol or methanol as solvent, often using grinding or stirring methods at room temperature or mild heating.

- The reaction proceeds via an aldol condensation mechanism, yielding α,β-unsaturated ketones (chalcones) in good yields within minutes to hours.

- Purification is typically done by recrystallization or thin-layer chromatography (TLC).

(Ref:,)

Step 2: Cyclization to Form the Pyridine Ring

The chalcone intermediates react with nitrogen-containing nucleophiles such as malononitrile or glycine under basic conditions to form the pyridine ring via a cyclization process.- For example, chalcones react with malononitrile in the presence of KOH in methanol under reflux conditions for 1-2 hours.

- The mechanism involves conjugate addition of malononitrile anion to the chalcone β-carbon, followed by intramolecular cyclization and aromatization to yield substituted pyridine derivatives.

- The product is isolated by filtration and purified by preparative TLC or recrystallization.

(Ref:,,)

Step 3: Functional Group Modifications

Methoxy substituents are introduced or preserved on the aromatic rings throughout the synthesis. In some cases, post-synthesis modifications such as demethylation or further substitution may be performed, but for this compound, the methoxy groups are generally present from the starting aldehydes or ketones.

(Ref:,)

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aldol Condensation | 4-Methoxybenzaldehyde + acetophenone, KOH, EtOH | 10-12 min | 85-95 | Grinding method or stirring at RT |

| 2 | Cyclization to Pyridine | Chalcone + malononitrile + KOH, MeOH, reflux | ~2 hours | 70-85 | Reflux in methanol; purification by TLC |

| 3 | Purification | Filtration, recrystallization, preparative TLC | - | - | Use of CHCl3/pentane (70:30) as mobile phase |

Mechanistic Insights

- The chalcone formation is a classic base-catalyzed aldol condensation, where the enolate ion of acetophenone attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.

- The cyclization step with malononitrile proceeds via Michael addition to the chalcone, followed by intramolecular nucleophilic attack and ring closure forming a dihydropyridine intermediate. Oxidation/aromatization then yields the pyridine ring.

- Spectroscopic evidence (1H-NMR, 13C-NMR, COSY, HSQC, HMBC) confirms the structure and substitution pattern of the final pyridine derivatives. Methoxy protons typically appear as singlets around δ 3.7-4.2 ppm in 1H-NMR spectra.

(Ref:)

Alternative Preparation Approaches

Mortar and Pestle Grinding Method:

An environmentally benign and expeditious method involves grinding equimolar amounts of benzaldehydes and acetophenones with KOH and ethanol at room temperature to form chalcones, followed by grinding with glycine and KOH to yield pyridine derivatives without solvents or heating. This method offers rapid reaction times and good yields.

(Ref:)Palladium-Catalyzed Cross-Coupling:

For related pyridine derivatives, palladium-catalyzed Suzuki or Sonogashira couplings can introduce aryl or alkynyl substituents on the pyridine ring. However, for this compound, the classical chalcone cyclization method is more common.

(Ref:,)

Summary Table of Key Literature Procedures

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyridine derivatives typically involves multi-step protocols. For example:

- Step 1: Use Suzuki-Miyaura cross-coupling to introduce aryl groups at the 2- and 6-positions of the pyridine core (analogous to methods in ).

- Step 2: Methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to improve yield.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Key Considerations: Monitor reaction progress via TLC, and use anhydrous conditions to prevent hydrolysis of intermediates.

Table 1: Example Reaction Conditions for Analogous Pyridine Derivatives

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C | 65–75 | |

| Methoxylation | NaOMe, CuI | THF | 80°C | 50–60 |

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and bond angles. For pyridine derivatives, slow evaporation from dichloromethane/hexane mixtures often produces suitable crystals .

- Spectroscopy:

- NMR: Use - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 261.32 g/mol) .

- Elemental Analysis: Validate purity (>95%) by matching experimental and calculated C, H, N percentages.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Skin Contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., phosphodiesterases or fungal enzymes, as seen in pyridine derivatives ).

- QSAR Studies: Correlate substituent electronic effects (e.g., methoxy group electron-donating capacity) with antifungal or antiarrhythmic activity .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Assay Standardization: Control variables such as cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and incubation time .

- Batch Reproducibility: Validate purity via HPLC and repeat assays across independent batches. For example, antifungal activity discrepancies in pyridine derivatives may arise from trace impurities .

- Mechanistic Studies: Use knockout cell lines or enzyme inhibition assays to isolate target pathways .

Q. What role does crystallography play in understanding conformational effects on bioactivity?

Methodological Answer:

- Torsion Angle Analysis: Measure dihedral angles between pyridine and methoxyphenyl groups to assess planarity. For example, coplanar structures may enhance π-π stacking with DNA or proteins .

- Hydrogen Bonding: Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing and influence solubility .

- Conformational Flexibility: Compare solid-state (X-ray) and solution (NMR) structures to evaluate dynamic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.